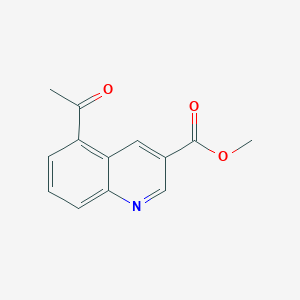
Methyl 5-acetylquinoline-3-carboxylate
Overview
Description
“Methyl 5-acetylquinoline-3-carboxylate” is a chemical compound with the linear formula C13H11NO3 . It has a molecular weight of 229.24 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “Methyl 5-acetylquinoline-3-carboxylate”, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Some of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Molecular Structure Analysis
The InChI code for “Methyl 5-acetylquinoline-3-carboxylate” is 1S/C13H11NO3/c1-8(15)10-4-3-5-12-11(10)6-9(7-14-12)13(16)17-2/h3-7H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5-acetylquinoline-3-carboxylate” is a solid at room temperature .Scientific Research Applications
Synthesis Methods and Reactions
Synthesis of Isoquinoline-3-carboxylate Compounds
A study by Liao, Guan, and Liu (2008) describes the synthesis of isoquinoline-3-carboxylate compounds, offering insights into the synthesis process of related compounds like Methyl 5-acetylquinoline-3-carboxylate (Liao, Guan, & Liu, 2008).
Cobalt Carbonyl-catalyzed Hydroesterification
Research by Matsuda (1973) explores the use of isoquinoline as a solvent in the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, which is relevant to the chemical processes involving Methyl 5-acetylquinoline-3-carboxylate (Matsuda, 1973).
Oxidative Decarboxylation Studies
Tamelen, Haarstad, and Orvis (1968) investigated the oxidative decarboxylation of α-amino acids, which includes a study on quinoline derivatives, pertinent to understanding reactions of Methyl 5-acetylquinoline-3-carboxylate (Tamelen, Haarstad, & Orvis, 1968).
Chemical Properties and Applications
Catalytic Applications
Khaligh (2014) discusses the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing quinoline derivatives, which can provide insight into the catalytic properties of Methyl 5-acetylquinoline-3-carboxylate (Khaligh, 2014).
Fluorescence Spectroscopic Investigations
A study by Smeyanov et al. (2017) on mesomeric betaines constructed of quinolinium cations and carboxylate anions provides information on the fluorescent properties of quinoline derivatives, which could be applicable to Methyl 5-acetylquinoline-3-carboxylate (Smeyanov et al., 2017).
Mass Spectrometric Study
Thevis et al. (2008) conducted a mass spectrometric study on isoquinoline derivatives, which can offer insights into the analysis and identification of Methyl 5-acetylquinoline-3-carboxylate (Thevis et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Future Directions
The future directions for “Methyl 5-acetylquinoline-3-carboxylate” and other quinoline derivatives involve further exploration of their synthesis methods and potential biological and pharmaceutical applications . There is also interest in understanding the genetic basis of DNA methylation variation, which could provide insights into molecular processes underlying human complex traits .
properties
IUPAC Name |
methyl 5-acetylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8(15)10-4-3-5-12-11(10)6-9(7-14-12)13(16)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJITIMBPTORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222631 | |
| Record name | 3-Quinolinecarboxylic acid, 5-acetyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetylquinoline-3-carboxylate | |
CAS RN |
2007916-17-6 | |
| Record name | 3-Quinolinecarboxylic acid, 5-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 5-acetyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







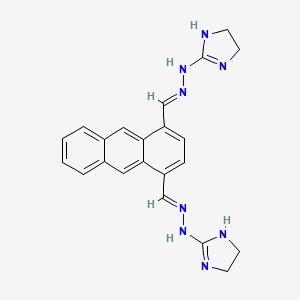
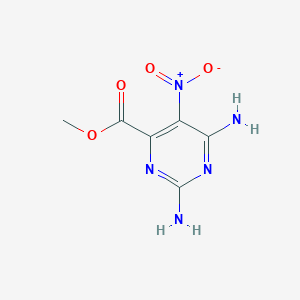
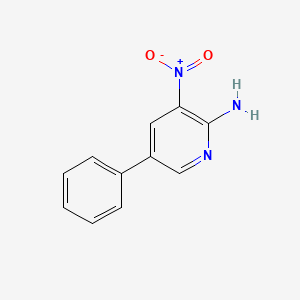
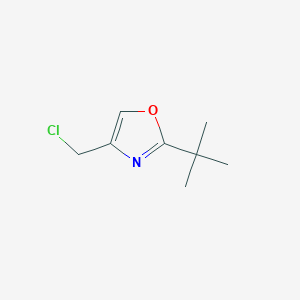


![2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B3049214.png)


